5-(4-Fluoro-phenylazo)-6-hydroxy-2-thioxo-2,3-dihydro-1H-pyrimidin-4-one
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Overview
Description
5-(4-Fluoro-phenylazo)-6-hydroxy-2-thioxo-2,3-dihydro-1H-pyrimidin-4-one is a heterocyclic compound that features a pyrimidine ring substituted with a fluoro-phenylazo group, a hydroxy group, and a thioxo group
Scientific Research Applications
5-(4-Fluoro-phenylazo)-6-hydroxy-2-thioxo-2,3-dihydro-1H-pyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of dyes and pigments due to its azo group.
Mechanism of Action
Target of Action
The compound belongs to the class of fluorobenzenes . Fluorobenzenes are compounds containing one or more fluorine atoms attached to a benzene ring . They are often used in medicinal chemistry due to their stability and ability to modify the properties of pharmaceuticals .
Biochemical Pathways
Without specific information on this compound, it’s challenging to determine the exact biochemical pathways it might affect. Fluorobenzenes can be involved in a variety of biological activities, depending on their specific structures and the other functional groups present .
Pharmacokinetics
The pharmacokinetic properties of a compound depend on its specific structure and the functional groups present. Fluorine atoms can influence these properties by affecting the compound’s lipophilicity and metabolic stability .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound. Fluorobenzenes are generally stable, but the impact of environmental factors would depend on the specific structure of the compound .
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Fluoro-phenylazo)-6-hydroxy-2-thioxo-2,3-dihydro-1H-pyrimidin-4-one typically involves the reaction of 4-fluoroaniline with a suitable diazonium salt to form the azo compound. This intermediate is then reacted with a thiourea derivative under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(4-Fluoro-phenylazo)-6-hydroxy-2-thioxo-2,3-dihydro-1H-pyrimidin-4-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The azo group can be reduced to the corresponding amine.
Substitution: The fluoro group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
4-(4-Fluoro-phenylazo)-5-imino-5H-pyrazol-3-ylamine: Shares the fluoro-phenylazo group but has a different core structure.
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: Contains a similar fluoro-phenyl group but differs in the heterocyclic core.
Uniqueness
5-(4-Fluoro-phenylazo)-6-hydroxy-2-thioxo-2,3-dihydro-1H-pyrimidin-4-one is unique due to its combination of a fluoro-phenylazo group with a pyrimidine ring and a thioxo group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-[(4-fluorophenyl)diazenyl]-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN4O2S/c11-5-1-3-6(4-2-5)14-15-7-8(16)12-10(18)13-9(7)17/h1-4H,(H3,12,13,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZVGZWSRKWZNCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=C(NC(=S)NC2=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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